REACTION_SMILES
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[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH3:1][CH:2]([CH2:3][CH3:4])[O:5][c:6]1[cH:7][c:8]([C:9](=[O:10])[O:11][CH3:12])[cH:13][c:14]([O:16][CH2:17][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[cH:15]1.[Na+:25].[OH-:24]>>[CH3:1][CH:2]([CH2:3][CH3:4])[O:5][c:6]1[cH:7][c:8]([C:9](=[O:10])[OH:11])[cH:13][c:14]([O:16][CH2:17][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CCC(C)Oc1cc(OCc2ccccc2)cc(C(=O)OC)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)Oc1cc(OCc2ccccc2)cc(C(=O)OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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CCC(C)Oc1cc(OCc2ccccc2)cc(C(=O)O)c1
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Type
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product
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Smiles
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CCC(C)Oc1cc(OCc2ccccc2)cc(C(=O)O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |